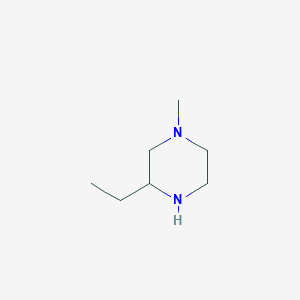

3-Ethyl-1-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-1-methylpiperazine is a fascinating chemical compound utilized in diverse scientific research. Its unique properties enable its application in various fields such as pharmaceuticals, organic synthesis, and material science .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

Crystal Structure Analysis

- Structural Characterization in Chemical Compounds : 3-Ethyl-1-methylpiperazine and its derivatives are often analyzed for their crystal structure. For instance, studies have reported on the synthesis and biological evaluation of benzimidazoles, where compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole were prepared and their structures established through X-ray crystallographic analysis (Ozbey, Kuş, & Göker, 2001).

Chemical Synthesis and Characterization

- Synthesis of Chemical Compounds : Piperazine derivatives, including those structurally similar to this compound, are synthesized for various applications, often characterized by NMR, IR spectroscopy, and elemental analysis. For example, compounds like 1-methyl-4-[2-aryl-1-diazenyl]piperazines have been synthesized and characterized (Little & Vaughan, 2004).

Spectroscopy and Quantum Chemical Analysis

- Spectroscopic Studies and Quantum Chemical Modeling : Piperazine derivatives are analyzed using techniques like Fourier transform infrared and Raman spectroscopy. Studies include detailed analysis of compounds like ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine, providing insights into their molecular structure and behavior (Al-Ghulikah et al., 2019).

Pharmacological Activity Studies

- Investigating Pharmacological Activities : Research on this compound derivatives often explores their pharmacological properties. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine has been reported, with findings on its adrenolytic and vasodilator activities (Cignarella, Loriga, & Paglietti, 1979).

Analytical Chemistry

- Bioavailability and Metabolite Studies : Piperazine compounds are studied for their bioavailability and metabolites. Research on compounds like 4-Methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) includes LC and LC-MS methods to detect bioavailability after oral administration (Wang et al., 2010).

Molecular and Crystallographic Studies

- Molecular and Crystallographic Analysis : Piperazine derivatives are also analyzed for their molecular and crystal structures, particularly in relation to hydrogen bonding and crystal formation. Studies have focused on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids, revealing diverse 3D net supramolecular architectures (Yang et al., 2015).

Mechanism of Action

Target of Action

3-Ethyl-1-methylpiperazine is a derivative of piperazine, a class of compounds that have been found to have various biological activities . The primary targets of piperazine compounds are the GABA receptors, where they act as agonists . These receptors play a crucial role in the nervous system, regulating neuronal excitability and muscle tone.

Mode of Action

The mode of action of this compound, like other piperazine derivatives, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the normal functioning of the neuromuscular system of these organisms, disrupting their ability to maintain their position in the host.

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability, but specific details are currently unavailable.

Result of Action

Given its similarity to other piperazine compounds, it’s likely that its action results in the paralysis and subsequent expulsion of parasites from the host body .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Ethyl-1-methylpiperazine are not fully understood due to the lack of specific studies. It is known that piperazine derivatives can interact with various enzymes and proteins. For instance, some piperazine compounds have been found to block acetylcholine at the myoneural junction, mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Cellular Effects

A study on a novel piperazine compound showed cytotoxic effects on cancer cells, inducing apoptosis and upregulating intracellular apoptotic marker proteins

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Piperazine compounds are known to interact with various biomolecules. For example, some piperazine derivatives can induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway .

Metabolic Pathways

Piperazine compounds are known to be involved in various biochemical reactions .

Properties

IUPAC Name |

3-ethyl-1-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKZKKVCUTUIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341468-11-8 |

Source

|

| Record name | 3-ethyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)